molecular formula C16H11FN2O3 B5605749 2-(1,3-dioxoisoindol-2-yl)-N-(2-fluorophenyl)acetamide

2-(1,3-dioxoisoindol-2-yl)-N-(2-fluorophenyl)acetamide

Cat. No.: B5605749
M. Wt: 298.27 g/mol
InChI Key: LXBMTSUDKRFZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Dioxoisoindol-2-yl)-N-(2-fluorophenyl)acetamide is a synthetic organic compound designed for research and development applications. This molecule features a phthalimide (1,3-dioxoisoindole) group linked via an acetamide bridge to a 2-fluorophenyl ring. The phthalimide moiety is a privileged structure in medicinal chemistry, known for contributing to a wide range of biological activities and is found in various pharmacologically active compounds . Compounds with this core structure have been investigated for their potential as anticonvulsant agents and have shown promise in anticancer research, with some analogs acting as inhibitors of molecular targets like the epidermal growth factor receptor (EGFR) . The inclusion of the fluorine atom on the phenyl ring is a common strategy in drug design to modulate the compound's electronic properties, lipophilicity, and metabolic stability. This compound is intended for use as a building block or intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research. It is also a valuable candidate for the development of novel therapeutic agents and for structure-activity relationship (SAR) studies. Researchers can utilize this reagent in high-throughput screening assays to identify new lead compounds or to explore its mechanism of action against specific biological targets. This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3/c17-12-7-3-4-8-13(12)18-14(20)9-19-15(21)10-5-1-2-6-11(10)16(19)22/h1-8H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBMTSUDKRFZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-(2-fluorophenyl)acetamide typically involves the reaction of phthalic anhydride with 2-fluoroaniline to form the intermediate this compound. This reaction is usually carried out in the presence of a suitable solvent, such as acetic acid, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxoisoindol-2-yl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-(1,3-Dioxoisoindol-2-yl)-N-(2-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Key structural variations among analogues include substituents on the phenyl ring (e.g., fluorine, chlorine, morpholine) and modifications to the acetamide/phthalimide backbone. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents on Phenyl Ring Key Features
Target Compound: 2-(1,3-dioxoisoindol-2-yl)-N-(2-fluorophenyl)acetamide C16H11FN2O3 298.27 2-Fluorophenyl Fluorine enhances lipophilicity and metabolic stability
2-(1,3-Dioxoisoindol-2-yl)-N-phenylacetamide (CAS 2017-94-9) C16H12N2O3 280.28 Phenyl (unsubstituted) Lacks fluorine; lower molecular weight and polarity
2-(1,3-Dioxoisoindol-2-yl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide (CAS 611193-45-4) C20H19N3O6S 429.45 4-Morpholinylsulfonyl Sulfonyl and morpholine groups increase solubility and hydrogen bonding
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C11H8Cl2N2OS 287.16 2,6-Dichlorophenyl Chlorine substituents enhance steric bulk and electron-withdrawing effects
N-(1,3-Dioxoisoindol-2-yl)acetamide C10H8N2O3 204.18 None (simple acetamide) Minimal steric hindrance; baseline for phthalimide-acetamide interactions
Key Observations:
  • Fluorine vs.
  • Morpholine Sulfonyl Group : The morpholine-sulfonyl substituent in CAS 611193-45-4 introduces polar interactions, likely enhancing aqueous solubility .
  • Unsubstituted Phenyl : The absence of substituents in CAS 2017-94-9 reduces metabolic stability but may increase reactivity in electrophilic environments .

Crystallographic and Conformational Insights

  • Target Compound: No direct crystallographic data are available. However, analogues like 2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide () exhibit monoclinic (P21/c) crystal packing with intermolecular N–H⋯N hydrogen bonds stabilizing the structure .
  • 2,6-Dichlorophenyl Analogue : Twisted conformation between the dichlorophenyl and thiazol rings (79.7° dihedral angle) highlights steric effects of bulky substituents .

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(1,3-dioxoisoindol-2-yl)-N-(2-fluorophenyl)acetamide, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the isoindole-1,3-dione (phthalimide) core followed by amidation with 2-fluoroaniline. Key steps include:

  • Coupling Reactions : Use of coupling agents like EDCl/HOBt for amide bond formation between the phthalimide derivative and 2-fluorophenylamine under inert conditions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency, while reflux in toluene may improve yields for intermediate steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for achieving >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic Physicochemical Characterization

Q. Q2. Which analytical techniques are essential for confirming the structure and stability of this compound?

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.1–7.4 ppm; phthalimide carbonyls at δ 167–170 ppm) .
    • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (theoretical ~310.3 g/mol) and detect fragmentation patterns .
  • Thermodynamic Data : Differential scanning calorimetry (DSC) to determine melting point (estimated 180–190°C based on analogous phthalimide derivatives) .

Basic Biological Screening

Q. Q3. What methodological approaches are used to evaluate the biological activity of this compound?

  • In Vitro Assays :
    • Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Compare with cisplatin controls .
    • Antimicrobial Screening : Broth microdilution for MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Target Binding : Molecular docking (AutoDock Vina) to predict interactions with enzymes like HDACs or kinases, guided by structural analogs .

Advanced Mechanistic Studies

Q. Q4. How can reaction mechanisms for nucleophilic substitution at the phthalimide carbonyl be elucidated?

  • Kinetic Studies : Monitor reaction progress via in situ FT-IR to track carbonyl disappearance (1,740 cm⁻¹ peak). Use pseudo-first-order kinetics under varying temperatures to calculate activation energy .
  • Computational Modeling : DFT calculations (Gaussian 09) to map transition states and identify rate-determining steps (e.g., nucleophilic attack vs. leaving group departure) .

Advanced Structure-Activity Relationship (SAR) Analysis

Q. Q5. What strategies optimize bioactivity by modifying the fluorophenyl or phthalimide moieties?

  • Substituent Effects :
    • Introduce electron-withdrawing groups (e.g., -NO₂) on the phthalimide ring to enhance electrophilicity and cytotoxicity .
    • Replace 2-fluorophenyl with 2,4-difluorophenyl to improve lipid solubility (logP ~2.5 vs. ~2.1) and blood-brain barrier penetration .
  • Data-Driven SAR : Use multivariate analysis (PCA or PLS) to correlate structural descriptors (Hammett σ, molar refractivity) with bioactivity .

Advanced Data Contradiction Resolution

Q. Q6. How can discrepancies in solubility or bioactivity data across studies be addressed?

  • Solubility Conflicts :
    • Re-evaluate solvent systems: Use shake-flask method with PBS (pH 7.4) and DMSO co-solvents to measure intrinsic solubility .
    • Assess polymorphism via X-ray crystallography; different crystal forms (e.g., monoclinic vs. triclinic) may explain variability .
  • Bioactivity Variability :
    • Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize inter-lab differences .
    • Validate target engagement using CRISPR knockouts or isoform-specific inhibitors .

Advanced Computational Modeling

Q. Q7. How can molecular dynamics (MD) simulations predict binding modes with biological targets?

  • Protocol :
    • Prepare protein structures (PDB: e.g., HDAC2) via homology modeling if crystallographic data is unavailable.
    • Run 100-ns MD simulations (GROMACS) to assess stability of ligand-protein complexes. Monitor RMSD (<2.0 Å) and hydrogen bonds (e.g., between acetamide carbonyl and Lys101) .
  • Free Energy Calculations : Use MM-PBSA to estimate binding affinities (ΔG ~-8 kcal/mol for potent analogs) .

Advanced Stability and Degradation Pathways

Q. Q8. What methodologies identify degradation products under physiological conditions?

  • Forced Degradation Studies :
    • Hydrolysis : Incubate in PBS (pH 7.4, 37°C) for 48h; analyze via LC-MS to detect hydrolyzed phthalimide or fluorophenyl fragments .
    • Oxidation : Expose to H₂O₂ (3%, 24h); look for sulfoxide or hydroxylated byproducts .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor changes by XRD and DSC to assess crystallinity loss .

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